molecular formula C26H24ClN5O5 B12403783 [(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

Cat. No.: B12403783
M. Wt: 521.9 g/mol
InChI Key: HUDUPJKATQIHAF-FXJNCMGBSA-N
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Description

[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base, a sugar moiety, and esterified benzoate groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate typically involves multiple steps:

    Formation of the Purine Base: The purine base, 2-amino-6-chloropurine, is synthesized through a series of reactions starting from guanine or other suitable precursors.

    Glycosylation: The purine base is then glycosylated with a protected sugar moiety, such as a benzoylated ribose derivative, under acidic or basic conditions to form the nucleoside.

    Esterification: The nucleoside is esterified with 4-methylbenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or ester groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with reduced functional groups, such as alcohols or amines.

    Substituted Derivatives: Compounds with new substituents replacing existing groups.

Scientific Research Applications

[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral, anticancer, or antimicrobial agent due to its structural similarity to nucleosides.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of [(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites. It can also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or mutations.

Comparison with Similar Compounds

[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate can be compared with other nucleoside analogs, such as:

    Acyclovir: An antiviral nucleoside analog used to treat herpes infections.

    Zidovudine: An antiretroviral nucleoside analog used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the chlorinated purine base and the esterified benzoate groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24ClN5O5

Molecular Weight

521.9 g/mol

IUPAC Name

[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C26H24ClN5O5/c1-14-3-7-16(8-4-14)24(33)35-12-19-18(37-25(34)17-9-5-15(2)6-10-17)11-20(36-19)32-13-29-21-22(27)30-26(28)31-23(21)32/h3-10,13,18-20H,11-12H2,1-2H3,(H2,28,30,31)/t18?,19-,20-/m1/s1

InChI Key

HUDUPJKATQIHAF-FXJNCMGBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2C(C[C@@H](O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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